molecular formula C10H20N4O2 B12540425 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine CAS No. 652538-45-9

3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12540425
CAS No.: 652538-45-9
M. Wt: 228.29 g/mol
InChI Key: FVENUMQIFTUKLW-YUMQZZPRSA-N
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Description

3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine: is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Triazole-containing compounds have shown promise in the development of antifungal, antibacterial, and anticancer agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ethoxyethyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine stands out due to its unique ethoxyethyl groups, which enhance its solubility and potential interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and advanced materials .

Properties

CAS No.

652538-45-9

Molecular Formula

C10H20N4O2

Molecular Weight

228.29 g/mol

IUPAC Name

3,5-bis[(1S)-1-ethoxyethyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H20N4O2/c1-5-15-7(3)9-12-13-10(14(9)11)8(4)16-6-2/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1

InChI Key

FVENUMQIFTUKLW-YUMQZZPRSA-N

Isomeric SMILES

CCO[C@@H](C)C1=NN=C(N1N)[C@H](C)OCC

Canonical SMILES

CCOC(C)C1=NN=C(N1N)C(C)OCC

Origin of Product

United States

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